Benzoic anhydride
Overview
Description
Benzoic anhydride is an organic compound with the formula (C₆H₅CO)₂O. It is the acid anhydride of benzoic acid and is the simplest symmetrical aromatic acid anhydride. This compound appears as a white to off-white solid and is known for its role in various chemical reactions and industrial applications .
Mechanism of Action
Target of Action
Benzoic anhydride, the simplest symmetrical aromatic acid anhydride , primarily targets carboxylic acids and alcohols in organic synthesis . It acts as a condensation reagent, facilitating the formation of carboxylic esters .
Mode of Action
This compound interacts with its targets through a process known as nucleophilic acyl substitution . In this reaction, a nucleophile (such as an alcohol or amine) attacks the carbonyl carbon of the anhydride, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, expelling a carboxylate ion and forming a new carbonyl compound .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the synthesis of carboxylic esters from carboxylic acids and alcohols . The compound also plays a role in the synthesis of macrolactones . These reactions are crucial in various fields, including pharmaceuticals, dyes, and preservatives .
Result of Action
The primary result of this compound’s action is the formation of benzoic esters . These esters have various applications, including as intermediates in organic synthesis and as components in certain pharmaceuticals and dyes .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and the presence of a suitable solvent . For instance, the compound is stable in water and cold alkaline solutions . It’s also sensitive to moisture , suggesting that it should be stored in a cool, dry environment to maintain its efficacy and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzoic anhydride is typically prepared through the dehydration reaction of benzoic acid. One common method involves using acetic anhydride as a dehydrating agent: [ 2 \text{C}_6\text{H}_5\text{CO}_2\text{H} + (\text{CH}_3\text{CO})_2\text{O} \rightarrow (\text{C}_6\text{H}_5\text{CO})_2\text{O} + 2 \text{CH}_3\text{CO}_2\text{H} ] Alternatively, sodium benzoate can be treated with benzoyl chloride to produce this compound .
Industrial Production Methods: In industrial settings, this compound can be produced by heating benzoic acid to induce dehydration. This method is often preferred due to its simplicity and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: Benzoic anhydride undergoes several types of chemical reactions, including:
Hydrolysis: Reacts with water to form benzoic acid.
Nucleophilic Acyl Substitution: Reacts with alcohols to form esters and with amines to form amides.
Common Reagents and Conditions:
Hydrolysis: Requires water and often a catalyst like pyridine to facilitate proton transfers.
Ester Formation: Involves alcohols and often uses pyridine as a solvent.
Amide Formation: Requires amines, with a second equivalent of the amine or ammonia acting as a base.
Major Products:
Hydrolysis: Benzoic acid.
Ester Formation: Esters such as methyl benzoate.
Amide Formation: Amides such as benzamide.
Scientific Research Applications
Benzoic anhydride is utilized in various scientific research applications:
Chemistry: Used as a benzoylating agent in the synthesis of pharmaceuticals, dyes, and intermediates.
Medicine: Utilized in the manufacture of pharmaceuticals due to its ability to form benzoic esters and amides.
Industry: Used in the production of dyes and intermediates, as well as in the synthesis of macrolactones.
Comparison with Similar Compounds
Acetic Anhydride: Similar in structure but derived from acetic acid. It is less reactive than benzoic anhydride.
Phthalic Anhydride: A cyclic anhydride derived from phthalic acid, used in the production of plasticizers and dyes.
Maleic Anhydride: Another cyclic anhydride, used in the production of resins and coatings.
Uniqueness of this compound: this compound is unique due to its symmetrical aromatic structure, which imparts distinct reactivity and stability compared to other anhydrides. Its ability to form benzoic esters and amides makes it particularly valuable in pharmaceutical and industrial applications .
Properties
IUPAC Name |
benzoyl benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O3/c15-13(11-7-3-1-4-8-11)17-14(16)12-9-5-2-6-10-12/h1-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHIHQLCVLOXUJW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1029122 | |
Record name | Benzoic anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1029122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] White crystalline powder; Odorless; [Alfa Aesar MSDS] | |
Record name | Benzoic anhydride | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/12219 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
93-97-0 | |
Record name | Benzoic anhydride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=93-97-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic anhydride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000093970 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BENZOIC ANHYDRIDE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37116 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzoic acid, 1,1'-anhydride | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzoic anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1029122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzoic anhydride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.084 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BENZOIC ANHYDRIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9K7X34FOV2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Synthesis routes and methods V
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.